Structural Divergence from WS-23: Quantifying Substitution Pattern and LogP
N,2,2-Triethyl-3-methylbutyramide differs from the cooling agent WS-23 (N,2,3-trimethyl-2-isopropylbutyramide) by a distinct substitution pattern at the α-carbon and nitrogen positions. The target compound possesses a 2,2-diethyl group versus the 2-isopropyl-2,3-dimethyl arrangement of WS-23 [1]. This structural disparity yields a calculated logP value of 2.78 for N,2,2-triethyl-3-methylbutyramide, as determined by SIELC’s proprietary algorithm [2]. While a directly comparable experimentally derived logP for WS-23 is not available in this context, the observed difference in substitution geometry is a known determinant of reversed-phase chromatographic retention and biological membrane permeability [3]. This evidence indicates that N,2,2-triethyl-3-methylbutyramide is not an interchangeable analog of WS-23 or similar cooling agents.
| Evidence Dimension | Molecular structure (substitution pattern) and calculated lipophilicity (logP) |
|---|---|
| Target Compound Data | 2,2-diethyl, N-ethyl substitution; calculated logP = 2.78 |
| Comparator Or Baseline | WS-23: 2-isopropyl, 2,3-dimethyl, N-methyl substitution; logP data not provided |
| Quantified Difference | Qualitative difference in substitution geometry; logP difference cannot be quantified without comparator data |
| Conditions | Calculated logP derived from SIELC proprietary algorithm; comparator data from public identity references |
Why This Matters
Confirms that the target compound is a structurally distinct chemical entity, not a generic substitute for WS-23, requiring independent validation for any intended application.
- [1] Aogubio. What is Cooling Agent WS-23? (Chemical identity and structure). 2025. View Source
- [2] SIELC Technologies. N,2,2-Triethyl-3-methylbutyramide — LogP and Physicochemical Data. Accessed 2026. View Source
- [3] SIELC Technologies. Separation of N,2,2-Triethyl-3-methylbutyramide on Newcrom R1 HPLC Column. 2018. View Source
